Astersaponin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

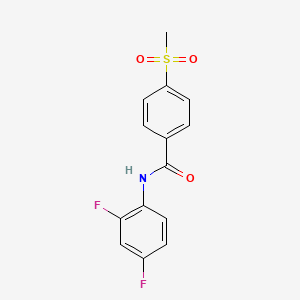

Astersaponin B is a natural compound found in the roots of Aster tataricus, a herbaceous plant commonly used in traditional Chinese medicine. It is a triterpenoid saponin with a molecular weight of 902.11 g/mol. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.

Applications De Recherche Scientifique

Autophagy Induction and Neuroprotection

- Autophagy and Neurodegenerative Diseases : Astersaponin B, derived from Aster koraiensis, shows potential in treating neurodegenerative diseases like Parkinson’s by inducing autophagy. Autophagy, a self-degradative process, is crucial for balancing sources of energy at critical times in cellular stress and removing damaged proteins and organelles (Kwon, Ko, Zhang, Zhao, Yang, & Kwon, 2019)(source).

- Parkinson's Disease Therapy : Another study supports the use of this compound in Parkinson's disease therapy. It demonstrates neuroprotective effects by activating autophagy via the Erk/mTOR and AMPK/mTOR pathways in both in vitro and in vivo models (Zhang, Park, Zhao, Kwon, & Yang, 2021)(source).

Anti-inflammatory Activities

- Anti-inflammatory Mechanisms : this compound has been found to exhibit potent anti-inflammatory activities. It inhibits the phosphorylation and degradation of the inhibitor of NF-κB, thereby blocking the translocation of NF-κB p65 to the nucleus. This suggests its potential in the treatment of inflammatory diseases (Su, Jang, Wang, Lee, Rho, Kim, & Yang, 2019)(source).

Cancer Treatment Potential

- Antitumor Activities : Various studies on saponins, including this compound, indicate their antitumor potential. They are known to possess mechanisms that contribute to apoptosis, autophagy, cell cycle arrest, and inhibition of proliferation, metastasis, and angiogenesis in cancer cells. This highlights their role in cancer prevention and therapy (Zhou, Farooqi, & Xu, 2021)(source).

Cardiovascular Disease Treatment

- Myocardial Ischemia/Reperfusion Injury : this compound shows promise in treating myocardial ischemia/reperfusion injury by regulating inflammatory response and cell apoptosis. Its modulation of the Toll‐Like Receptor 4/Nuclear Factor‐κB signaling pathway is key to this therapeutic effect (Lu, Tang, Zhang, Luan, Mei, Xu, Zhang, Wang, & Maslov, 2015)(source).

Expectorant and Antitussive Effects

- Respiratory Ailments : The root of Aster tataricus, containing this compound, demonstrates significant expectorant and antitussive effects. These findings support its traditional use in respiratory ailments (Yu, Cheng, Xiang, Yu, Zhang, Zhang, & Xu, 2015)(source).

Orientations Futures

: Kwon, J., Ko, K., Zhang, L., Zhao, D., Yang, H. O., & Kwon, H. C. (2019). An Autophagy Inducing Triterpene Saponin Derived from Aster koraiensis. Molecules, 24(24), 4489. DOI: 10.3390/molecules24244489 : An Autophagy Inducing Triterpene Saponin Derived from Aster koraiensis. (2019). Molecules, 24(24), 4489. Europe PMC : Kwon, J., Ko, K., Zhang, L., Zhao, D., Yang, H. O., & Kwon, H. C. (2020). Triterpenoidal Saponins from the Leaves of Aster koraiensis and Their Inhibitory Effects on pSARS-CoV-2 Entry. Plants, 13(2), 303. DOI: 10.3390/plants13020303

Propriétés

IUPAC Name |

[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H108O33/c1-26-48(96-55-46(82)49(32(72)22-89-55)97-54-44(80)39(75)30(70)20-88-54)50(98-59-52(84)66(86,24-68)25-92-59)47(83)57(93-26)99-51-40(76)31(71)21-90-58(51)100-60(85)67-16-15-61(2,3)17-28(67)27-9-10-35-63(6)13-12-37(62(4,5)34(63)11-14-64(35,7)65(27,8)18-36(67)73)95-56-45(81)42(78)41(77)33(94-56)23-91-53-43(79)38(74)29(69)19-87-53/h9,26,28-59,68-84,86H,10-25H2,1-8H3/t26-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40-,41+,42-,43+,44+,45+,46+,47+,48-,49-,50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYFGIHTVDRWHW-LIDOZGFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H108O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)

![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)

![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)